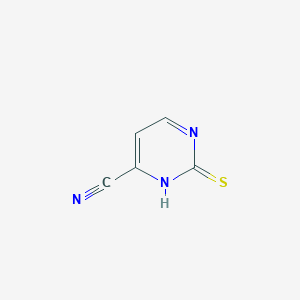

2-Mercaptopyrimidine-4-carbonitrile

Description

Properties

CAS No. |

1330755-49-1 |

|---|---|

Molecular Formula |

C5H3N3S |

Molecular Weight |

137.16 g/mol |

IUPAC Name |

2-sulfanylidene-1H-pyrimidine-6-carbonitrile |

InChI |

InChI=1S/C5H3N3S/c6-3-4-1-2-7-5(9)8-4/h1-2H,(H,7,8,9) |

InChI Key |

SKEOFJGCGAOJAR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=S)N=C1)C#N |

Origin of Product |

United States |

Reactivity and Derivatization Chemistry of 2 Mercaptopyrimidine 4 Carbonitrile

Transformations Involving the Mercapto (Thiol/Thione) Group

The mercapto group of 2-Mercaptopyrimidine-4-carbonitrile exists in a tautomeric equilibrium between the thiol and thione forms. This duality influences its reactivity, particularly in functionalization reactions.

S-Alkylation and S-Acylation Reactions for Functionalization

The sulfur atom of the mercapto group is a soft nucleophile, readily undergoing S-alkylation and S-acylation reactions. These reactions are fundamental for introducing a wide variety of substituents at the C-2 position of the pyrimidine (B1678525) ring.

S-Alkylation: Reaction with alkyl halides in the presence of a base leads to the formation of 2-alkylthiopyrimidines. For instance, the condensation of 2-thiopyrimidines with benzyl (B1604629) halides in a basic medium yields 2-benzylthiopyrimidine derivatives. researchgate.net This method is a common strategy to modify the pyrimidine core.

S-Acylation: Acylating agents, such as acyl chlorides or anhydrides, react with the mercapto group to form S-acyl derivatives. This process, known as S-acylation or S-palmitoylation, is a reversible post-translational lipid modification of cysteine residues that can influence the membrane association of proteins. biorxiv.org While this is a biological process, the underlying chemical principle of thioester formation is relevant.

A summary of representative S-alkylation and S-acylation reactions is presented below:

| Reaction Type | Reagent Example | Product Type |

| S-Alkylation | Alkyl Halide (e.g., Benzyl Bromide) | 2-Alkylthiopyrimidine |

| S-Acylation | Acyl Chloride | 2-Acylthiopyrimidine (Thioester) |

Thiol-Disulfide Interconversion Dynamics and Oxidation Studies

The thiol group is susceptible to oxidation, leading to the formation of disulfides. This thiol-disulfide exchange is a reversible process and can be influenced by various factors. cdnsciencepub.com The oxidation of 2-mercaptopyrimidine (B73435) can be studied electrochemically, where it can form a complex with mercury electrodes. nih.gov The thiol group in cysteine residues can undergo oxidation to form sulfenic, sulfinic, and sulfonic acid derivatives, as well as disulfide bonds. nih.gov This reactivity highlights the potential for this compound to participate in redox-mediated reactions. The interconversion between thiols and disulfides can be a key step in various chemical and biological processes. nih.gov

The thiol-disulfide exchange can be initiated by electrochemical methods, often in the presence of redox mediators. chimicatechnoacta.ruchimicatechnoacta.ru These reactions can lead to the formation of unsymmetrical disulfides. chimicatechnoacta.ru

Nucleophilic Substitution Reactions at the C-2 Position

The mercapto group at the C-2 position can be displaced by various nucleophiles, especially after being converted to a better leaving group. For example, oxidation of the thioether to a sulfone creates a highly effective leaving group that can be displaced by nucleophiles like cyanide. arkat-usa.org

The reactivity of halopyrimidines towards nucleophilic aromatic substitution (SNAr) is well-documented. Generally, the C-4 position is more susceptible to nucleophilic attack than the C-2 position in 2,4-dihalopyrimidines. stackexchange.comwuxiapptec.com However, the presence of certain substituents on the pyrimidine ring can alter this selectivity, favoring substitution at the C-2 position. wuxiapptec.com The stability of the Meisenheimer complex intermediate plays a crucial role in determining the regioselectivity of these reactions. stackexchange.com In some fused pyrimidine systems, such as 2,4-diazidopyrido[3,2-d]pyrimidine, nucleophilic attack occurs preferentially at the C-2 position. nih.gov

Reactions of the Nitrile (Carbonitrile) Moiety

The nitrile group of this compound is a versatile functional group that can undergo a variety of transformations, providing pathways to other important chemical moieties. numberanalytics.com

Hydration and Amidation Pathways

The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide. numberanalytics.compressbooks.pub The reaction proceeds through a protonated amide intermediate in acidic conditions. pressbooks.pub The hydrolysis of nitriles is a common method for the synthesis of carboxylic acids. youtube.com

A summary of nitrile hydrolysis products is shown below:

| Reaction Conditions | Primary Product |

| Acidic or Basic Hydrolysis | Carboxylic Acid |

| Partial Hydrolysis | Amide |

Cycloaddition Reactions Involving the Nitrile Group for Heterocycle Formation

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, serving as a 2π component for the construction of various heterocyclic rings. numberanalytics.comnih.gov Nitriles can undergo [2+2] and [3+2] cycloaddition reactions. numberanalytics.comnih.gov For instance, the reaction of nitriles with azides can lead to the formation of tetrazoles via a [3+2] cycloaddition. researchgate.net

Furthermore, intramolecular [4+2] cycloaddition reactions of pyridazinecarbonitriles bearing alkyne side chains have been reported, where the nitrile group acts as an activating group for the diazadiene system. mdpi.com Although the nitrile group itself does not always directly participate as the dienophile, its strong electron-withdrawing nature is crucial for the reaction to proceed. mdpi.com The participation of unactivated cyano groups as dienophiles in Diels-Alder reactions is generally rare but has been observed in specific pericyclic cascade strategies for pyridine (B92270) synthesis. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine Core

The pyrimidine ring in this compound is generally electron-deficient, which makes it susceptible to nucleophilic attack. However, the presence of the electron-donating mercapto group can influence the regioselectivity of these reactions. While comprehensive studies detailing electrophilic and nucleophilic aromatic substitution directly on the this compound core are not extensively documented in the provided results, the reactivity of similar pyrimidine systems suggests that nucleophilic substitution is a more probable pathway.

Annulation and Fused Heterocyclic System Formation

The true synthetic utility of this compound shines in its application as a precursor for constructing fused heterocyclic systems. The strategically positioned functional groups—mercapto, cyano, and the pyrimidine ring nitrogens—provide multiple reaction sites for cyclization reactions.

Synthesis of Thienopyrimidine Derivatives via Cyclization

Thienopyrimidines, structural analogs of purine (B94841) bases, are a significant class of compounds, and this compound serves as a valuable starting material for their synthesis. nih.gov The general strategy involves the reaction of the mercapto group with a suitable reagent containing a reactive halogen and a group that can subsequently cyclize with the nitrile or another position on the pyrimidine ring.

For instance, the reaction of 2-mercaptopyrimidines with α-haloketones or α-haloesters can lead to the formation of a thioether intermediate. This intermediate can then undergo intramolecular cyclization to form the thiophene (B33073) ring, resulting in a thieno[2,3-d]pyrimidine (B153573) derivative. The reaction conditions for these cyclizations can vary, often employing a base to facilitate the initial S-alkylation and subsequent cyclization.

A variety of substituted thienopyrimidines can be accessed through this methodology by varying the substituents on the starting pyrimidine and the cyclizing agent. nih.govmdpi.comkazanmedjournal.rumdpi.com

Table 1: Examples of Reagents for Thienopyrimidine Synthesis

| Starting Material | Reagent | Product Type |

|---|---|---|

| 2-Mercaptopyrimidine derivative | α-Halo Ketone | Substituted Thieno[2,3-d]pyrimidine |

| 2-Mercaptopyrimidine derivative | α-Halo Ester | Substituted Thieno[2,3-d]pyrimidin-4-one |

Formation of Pyrazolopyrimidine Systems and Related Fused Rings

Pyrazolopyrimidines are another class of biologically relevant fused heterocycles that can be synthesized from pyrimidine precursors. tsijournals.comresearchgate.net The synthesis of pyrazolopyrimidines often involves the annulation of a pyrazole (B372694) ring onto a pyrimidine core. tsijournals.com

Starting from a suitably functionalized pyrimidine, such as a hydrazine (B178648) derivative, reaction with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of the pyrazole ring. For example, the reaction of (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine with ethoxymethylenemalononitrile (B14416) or bis(methylthio)methylenemalononitrile can yield 5-amino-3-substituted-1-(1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitriles. nih.gov

The reaction of aminopyrazole carbonitriles with reagents like malononitrile (B47326) can lead to the formation of pyrazolopyrimidines, although the reaction pathway can be influenced by the reaction conditions. uminho.pt In some cases, self-condensation of the aminopyrazole carbonitrile can occur. uminho.pt

Table 2: Reagents for Pyrazolopyrimidine Synthesis

| Pyrimidine Precursor | Reagent | Fused System |

|---|---|---|

| (1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine | Ethoxymethylenemalononitrile | Pyrazolopyrimidine |

| (1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine | bis(Methylthio)methylenemalononitrile | Pyrazolopyrimidine |

Development of Benzimidazole (B57391) and Triazole Derivatives

The versatility of pyrimidine derivatives extends to the synthesis of other important fused heterocyclic systems like benzimidazoles and triazoles.

Benzimidazole Derivatives: The synthesis of benzimidazole-containing structures can be achieved by reacting o-phenylenediamine (B120857) with a suitable pyrimidine derivative carrying a functional group that can participate in cyclization, such as a carboxylic acid or its derivative. nih.govrsc.org While direct synthesis from this compound is not explicitly detailed, its derivatives could potentially be converted into intermediates suitable for benzimidazole ring formation. The general synthesis of 2-mercaptobenzimidazole (B194830) itself involves the reaction of o-phenylenediamine with carbon disulfide. orientjchem.orgnih.govrdd.edu.iq

Triazole Derivatives: Triazole rings can be fused to the pyrimidine core to generate triazolopyrimidines. A common method involves the reaction of a hydrazinopyrimidine with a one-carbon synthon like triethyl orthoformate or by the cyclization of a thiosemicarbazide (B42300) derivative. nih.govmdpi.comchemmethod.comnih.govresearchgate.netfrontiersin.org For example, (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine can be cyclized with triethyl orthoformate to yield a pyrazolo[4,3-e] nih.govnih.govorientjchem.orgtriazolo[4,3-c]pyrimidine. nih.gov

Mechanistic Investigations of Key Transformations

The synthesis of the aforementioned fused heterocyclic systems involves several fundamental organic reactions, with the Thorpe-Ziegler cyclization and Knoevenagel condensation being particularly relevant.

Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic ketone after acidic hydrolysis. wikipedia.org This reaction is conceptually related to the Dieckmann condensation. wikipedia.org In the context of the derivatization of this compound, a Thorpe-Ziegler type cyclization could be envisioned if the mercapto group is alkylated with a reagent that introduces a second nitrile group at an appropriate distance from the existing cyano group on the pyrimidine ring. The base-catalyzed intramolecular reaction between the two nitrile groups would lead to the formation of a new fused ring.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.orgnumberanalytics.com This reaction is often catalyzed by a weak base. wikipedia.org While this compound itself does not directly participate as the active methylene (B1212753) component, its derivatives can be involved in Knoevenagel-type reactions. For instance, if the nitrile group is hydrolyzed to a carboxamide and then converted to a cyanomethyl group, this new functionality could act as an active methylene component in a Knoevenagel condensation with an aldehyde or ketone. This would allow for the introduction of a new carbon-carbon double bond and further functionalization of the molecule. The Doebner modification of the Knoevenagel condensation uses pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation and decarboxylation. wikipedia.orgorganic-chemistry.org

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a rapid and non-destructive method for identifying functional groups and probing the molecular structure of 2-Mercaptopyrimidine-4-carbonitrile .

FT-IR Spectroscopy: The FT-IR spectrum of This compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of a nitrile group (C≡N) would be confirmed by a sharp, intense absorption band in the region of 2220-2260 cm⁻¹. The stretching vibration of the C=N bonds within the pyrimidine (B1678525) ring would likely appear in the 1620-1550 cm⁻¹ range. The C-H stretching vibrations of the pyrimidine ring are anticipated in the 3100-3000 cm⁻¹ region. The mercapto group (-SH) can exist in tautomeric equilibrium with a thione form (C=S). The S-H stretching vibration, typically weak, appears around 2600-2550 cm⁻¹, while the C=S stretching vibration, which is more prominent, is expected in the 1200-1050 cm⁻¹ region. The presence and relative intensities of these bands can provide insights into the dominant tautomeric form in the solid state.

Raman Spectroscopy: Raman spectroscopy offers complementary information to FT-IR. The nitrile group's symmetric stretch is also observable in the Raman spectrum, often with a strong intensity, around 2220-2260 cm⁻¹ acs.orgnih.gov. The pyrimidine ring vibrations will also give rise to characteristic Raman bands. For instance, studies on the related compound 2-mercaptopyrimidine (B73435) have shown characteristic Raman signals that can be assigned to specific ring breathing and deformation modes researchgate.netnih.govsigmaaldrich.com. The C-S and potential C=S stretching vibrations would also be Raman active, providing further evidence for the tautomeric state of the molecule. Surface-Enhanced Raman Scattering (SERS) could be a particularly powerful technique for this molecule, as the mercapto group can facilitate strong adsorption onto metallic nanoparticle surfaces, leading to significant signal enhancement and allowing for the detection of even subtle structural details nih.govresearchgate.net.

A comparative analysis of the FT-IR and Raman spectra, aided by computational density functional theory (DFT) calculations, would enable a comprehensive assignment of the vibrational modes and a deeper understanding of the molecular structure of This compound nih.govsigmaaldrich.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of This compound in solution.

¹H and ¹³C NMR Chemical Shift Analysis and Multiplicity Interpretation

¹H NMR Spectroscopy: The proton NMR spectrum of This compound is expected to be relatively simple, yet informative. The pyrimidine ring protons, H5 and H6, would appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). Their chemical shifts and coupling constants (J-values) would be influenced by the electron-withdrawing nature of the nitrile group and the electronic effects of the mercapto/thione group. The proton attached to the nitrogen (N-H) in the thione tautomer, or the sulfur (S-H) in the mercapto tautomer, would likely appear as a broad singlet, and its chemical shift could be highly dependent on the solvent and concentration. Deuterium exchange studies (by adding D₂O) would help in confirming the assignment of this exchangeable proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon skeleton. The carbon atom of the nitrile group (C≡N) is expected to resonate in the range of δ 115-125 ppm. The carbon atoms of the pyrimidine ring will have distinct chemical shifts based on their electronic environment. The carbon atom attached to the sulfur (C2) would have a chemical shift significantly influenced by the tautomeric form (mercapto vs. thione), with the thione form generally appearing at a more downfield chemical shift (δ > 170 ppm). The remaining pyrimidine carbons (C4, C5, and C6) would also exhibit characteristic chemical shifts that can be predicted and compared with data from related pyrimidine derivatives chemicalbook.comchemicalbook.com.

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| H5 | ~7.0-8.0 | d | ~110-130 |

| H6 | ~8.0-9.0 | d | ~140-160 |

| N-H/S-H | Variable (broad s) | s | - |

| C2 | - | - | >170 (thione) |

| C4 | - | - | ~150-170 |

| C≡N | - | - | ~115-125 |

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure and for the definitive assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between the pyrimidine ring protons, H5 and H6, through the observation of a cross-peak connecting their respective signals. This would confirm their adjacent positions in the ring libretexts.orgemerypharma.com.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting the signals of H5 and H6 to their corresponding carbon atoms, C5 and C6, respectively. This allows for the unambiguous assignment of the carbon signals for the protonated carbons in the molecule libretexts.orgemerypharma.com.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (2- and 3-bond) correlations between protons and carbons. For This compound , HMBC would be instrumental in assigning the quaternary carbons (C2, C4, and the nitrile carbon). For example, correlations would be expected from H6 to C4 and C2, and from H5 to C4 and potentially the nitrile carbon. These correlations would provide definitive evidence for the connectivity of the entire molecule libretexts.orgemerypharma.com.

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Pattern Analysis (e.g., High-Resolution MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of This compound and confirming its molecular formula (C₅H₃N₃S).

Fragmentation Pattern: Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern would be characteristic of the pyrimidine structure. Based on studies of related pyrimidinethiones sapub.org, expected fragmentation pathways could include the loss of the nitrile group (CN), the elimination of HCN, or the fragmentation of the pyrimidine ring itself. The analysis of these fragment ions would provide valuable structural confirmation. For instance, the retro-Diels-Alder fragmentation of the pyrimidine ring is a common pathway observed in the mass spectra of such compounds.

X-ray Diffraction Studies for Single-Crystal and Powder-State Structural Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction: If suitable single crystals of This compound can be grown, this technique would provide an unambiguous determination of its molecular structure in the solid state. This would definitively resolve the question of tautomerism (mercapto vs. thione) by locating the position of the hydrogen atom on either the sulfur or nitrogen atom. Furthermore, it would reveal details about the crystal packing, including any hydrogen bonding or π-π stacking interactions that might be present mdpi.comemory.edu.

Powder X-ray Diffraction (PXRD): In cases where single crystals are not obtainable, PXRD can be used to analyze the crystalline nature of the bulk material. The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used for phase identification and to assess the purity of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Tautomerism Studies and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule and can be a valuable tool for studying tautomeric equilibria.

The UV-Vis absorption spectrum of This compound is expected to show characteristic absorption bands corresponding to π→π* and n→π* electronic transitions within the pyrimidine ring and the associated chromophores (C=N, C=C, and the thione group if present). The position and intensity of these absorption maxima are sensitive to the electronic structure of the molecule.

Tautomerism Studies: The mercapto/thione tautomerism of This compound can be investigated by UV-Vis spectroscopy. The two tautomers would likely have distinct absorption spectra. By recording the spectra in different solvents of varying polarity and pH, it is often possible to shift the equilibrium and observe changes in the absorption bands, allowing for the deconvolution of the individual spectra of the tautomers nih.govrsc.org. For example, the thione tautomer is often favored in non-polar solvents, while the mercapto tautomer may be more prevalent in polar or protic solvents. These studies, when combined with computational predictions of the electronic spectra of each tautomer, can provide strong evidence for the existence and relative populations of the tautomeric forms in solution.

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., TLC, HPLC)

Chromatographic techniques are indispensable tools in the research and development of this compound, providing robust methods for assessing the purity of synthesized batches and for real-time monitoring of reaction progress. The selection of a specific chromatographic method depends on the analytical requirements, such as the need for rapid qualitative checks or precise quantitative analysis.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and straightforward method for monitoring the progress of chemical reactions leading to the synthesis of this compound. jackwestin.com It is also valuable for preliminary purity assessments of the final product. In a typical TLC setup, a small amount of the reaction mixture or the isolated compound is spotted onto a stationary phase, which is commonly a thin layer of silica (B1680970) gel or alumina (B75360) coated on a glass or plastic plate. jackwestin.compressbooks.pub A suitable mobile phase, or eluent, is then allowed to ascend the plate by capillary action. pressbooks.pub

The separation of components on the TLC plate is based on the principle of differential partitioning between the stationary and mobile phases. jackwestin.com For pyrimidine derivatives, the choice of the mobile phase is critical for achieving good separation. A mixture of a nonpolar and a more polar organic solvent is often employed. The polarity of the solvent system can be adjusted to optimize the separation of the desired product from starting materials, intermediates, and byproducts.

Reaction Monitoring with TLC:

During the synthesis of this compound, TLC can be used to track the consumption of reactants and the formation of the product over time. researchgate.net By spotting the reaction mixture at different time intervals, a chemist can visually assess the reaction's progression. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. researchgate.net

Purity Assessment with TLC:

For purity assessment, a single spot on the TLC plate, when eluted with multiple solvent systems of varying polarities, provides a strong indication of a pure compound. Conversely, the presence of multiple spots suggests the presence of impurities. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system and can be used for identification purposes. jackwestin.com

A hypothetical TLC analysis for the purity of a synthesized batch of this compound is presented in the table below.

| Compound | Mobile Phase (v/v) | Rf Value | Observations |

| This compound | Ethyl acetate (B1210297)/Hexane (1:1) | 0.45 | A single, well-defined spot. |

| Starting Material A | Ethyl acetate/Hexane (1:1) | 0.70 | Spot corresponding to the less polar starting material. |

| Impurity B | Ethyl acetate/Hexane (1:1) | 0.25 | A faint spot indicating a more polar impurity. |

| This compound | Dichloromethane/Methanol (B129727) (9:1) | 0.60 | A single spot, confirming purity in a different solvent system. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative chromatographic technique used for the analysis of pyrimidine derivatives, including this compound. researchgate.netnih.gov It offers higher resolution, sensitivity, and speed compared to TLC. nih.gov HPLC is the method of choice for accurate purity determination and for the quantitative analysis of the compound in various matrices.

In HPLC, the sample is dissolved in a solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column at high pressure, leading to the separation of the sample components. jackwestin.comnih.gov The separated components are then detected by a suitable detector, such as a UV-Vis spectrophotometer.

Purity Assessment by HPLC:

For assessing the purity of this compound, reversed-phase HPLC is commonly employed. researchgate.net In this mode, the stationary phase is nonpolar (e.g., C8 or C18 silica gel), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol and water, often with a buffer to control the pH. researchgate.net The purity of the sample is determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total area of all peaks in the chromatogram.

The table below illustrates a typical set of parameters for an HPLC method for the purity analysis of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | 8.5 minutes |

| Purity | >99.5% (based on peak area) |

Reaction Monitoring by HPLC:

HPLC is also a valuable tool for monitoring the progress of reactions that produce this compound. By taking aliquots of the reaction mixture at various times and analyzing them by HPLC, it is possible to obtain quantitative data on the concentration of reactants, intermediates, and the final product. This information is crucial for optimizing reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize the yield and purity of the desired product.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of 2-Mercaptopyrimidine-4-carbonitrile.

Density Functional Theory (DFT) is a widely used computational method to investigate the geometric, energetic, and vibrational characteristics of molecules. sigmaaldrich.com For heterocyclic compounds similar to this compound, DFT methods, such as B3LYP with various basis sets (e.g., 6-31G*, 6-311+G**), have been successfully applied to determine molecular properties. sigmaaldrich.comnih.gov These calculations can predict bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation.

Furthermore, DFT is employed to calculate reactivity descriptors that shed light on the molecule's chemical behavior. mdpi.com These descriptors, including chemical potential (µ), chemical hardness (η), and global electrophilicity (ω), are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). By analyzing the distribution of these frontier orbitals, regions of the molecule that are prone to electrophilic or nucleophilic attack can be identified. For instance, the molecular electrostatic potential (MESP) surface can be calculated to visualize electron-rich and electron-poor areas, thereby pinpointing the most active sites for chemical reactions. mdpi.com

Table 1: Calculated Molecular Properties of a Related Compound (2-Mercaptopyrimidine) using DFT (Note: This table is illustrative, based on typical data from DFT studies of similar compounds, as direct data for this compound is not available.)

| Property | Calculated Value | Method/Basis Set |

| Total Energy | Varies | B3LYP/6-311+G |

| Dipole Moment | Varies | B3LYP/6-311+G |

| HOMO Energy | Varies | B3LYP/6-311+G |

| LUMO Energy | Varies | B3LYP/6-311+G |

| Hardness (η) | Varies | B3LYP/6-311+G |

| Electrophilicity (ω) | Varies | B3LYP/6-311+G |

The prediction of nucleophilic and electrophilic sites is crucial for designing targeted synthetic routes. Computational methods provide detailed insights into the reactivity of different atoms within the this compound molecule. The nitrogen atoms in the pyrimidine (B1678525) ring and the sulfur atom of the mercapto group are expected to be potential nucleophilic centers due to the presence of lone pair electrons. Conversely, the carbon atoms of the pyrimidine ring, particularly those adjacent to the electronegative nitrogen atoms and the carbon of the nitrile group, are likely electrophilic sites.

Condensed Fukui functions and dual descriptor calculations, derived from population analysis within the DFT framework, can offer a quantitative measure of the local reactivity. mdpi.com These analyses help to distinguish between sites susceptible to nucleophilic attack, electrophilic attack, or radical attack, thereby guiding the regioselectivity of chemical reactions.

Molecular Dynamics Simulations and Adsorption Mechanism Investigations

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov While specific MD studies on this compound are not prevalent, this methodology is invaluable for investigating its interaction with surfaces or macromolecules, such as in adsorption processes. nih.govnih.gov

MD simulations can elucidate the adsorption mechanism by revealing the binding orientation, interaction energies, and the specific atoms involved in the interaction between the molecule and a surface. nih.gov For example, simulations could model the adsorption of this compound onto a metal surface, providing insights into its potential as a corrosion inhibitor. The simulations would track the trajectory of the molecule as it approaches the surface, identifying the key intermolecular forces (e.g., van der Waals forces, hydrogen bonds, electrostatic interactions) that govern the adsorption process. The binding energy between the molecule and the surface can be calculated from these simulations, offering a quantitative measure of the adsorption strength. nih.govnih.gov

Tautomeric Equilibria and Stability Investigations

Tautomerism is a significant phenomenon in heterocyclic compounds like this compound, which can exist in equilibrium between its thione and thiol forms.

Computational modeling is instrumental in studying the thione-thiol tautomerism of mercaptopyrimidines. researchgate.netnih.gov The two primary tautomers are the thione form (with a C=S double bond and an N-H bond) and the thiol form (with a C-S-H single bond and a C=N double bond within the ring). anu.edu.au

Quantum chemical calculations, particularly DFT and ab initio methods like Møller–Plesset perturbation theory (MP2), can be used to determine the relative stabilities of these tautomers. nih.gov By calculating the total electronic energies and Gibbs free energies of the optimized geometries of both the thione and thiol forms, the thermodynamically more stable tautomer can be identified. nih.gov In the gas phase, for related compounds like 1,2,4-triazole-3-thione, the thione form is generally found to be the more stable species. nih.gov The transition state connecting the two tautomers can also be located to determine the energy barrier for the intramolecular proton transfer.

Table 2: Illustrative Relative Energies of Thione-Thiol Tautomers (Note: This table presents a conceptual representation based on findings for similar mercapto-heterocycles.)

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Polar Solvent |

| Thione | 0.0 (Reference) | Lowered |

| Thiol | Higher | Raised |

The position of the tautomeric equilibrium is highly sensitive to the surrounding environment and the presence of substituents on the pyrimidine ring.

Solvent Environment: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. researchgate.netcdnsciencepub.com In nonpolar solvents, the thiol form is often favored. researchgate.netcdnsciencepub.com Conversely, polar solvents tend to stabilize the thione form, which typically has a larger dipole moment. acs.org This stabilization shifts the equilibrium towards the thione tautomer in polar media like water or ethanol. researchgate.netcdnsciencepub.com Computational models can account for solvent effects using methods like the Polarizable Continuum Model (PCM), which simulates the solvent as a continuous dielectric medium. researchgate.netmdpi.com

Substituents: The electronic nature of substituents on the pyrimidine ring can also influence tautomeric preferences. The electron-withdrawing nature of the 4-carbonitrile group in this compound is expected to impact the electron distribution in the ring and, consequently, the relative stabilities of the thione and thiol forms. Substituents can alter the acidity of the N-H and S-H protons and modify the stability of the conjugated systems in each tautomer. mdpi.comnih.gov Computational studies on substituted purines have shown that both electron-donating and electron-withdrawing groups can shift the tautomeric equilibrium, and the magnitude of this effect can also be modulated by the solvent. nih.govmdpi.com

Molecular Modeling for Non-Clinical Ligand-Target Interaction Prediction

Theoretical and computational chemistry studies are instrumental in the early stages of drug discovery and chemical biology for predicting how a small molecule, such as this compound, might interact with biological targets. These in silico methods provide a rational basis for designing new chemical probes and understanding potential mechanisms of action before undertaking more resource-intensive experimental studies.

Computational Docking Studies for Exploring Interactions with Biochemical Systems (e.g., enzyme active sites for mechanistic understanding)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the non-covalent interactions that drive ligand binding and for elucidating the potential inhibitory mechanism of a compound. While specific docking studies on this compound are not extensively detailed in the public domain, the broader class of pyrimidine derivatives has been the subject of numerous computational investigations against various enzymatic targets. These studies offer valuable insights into the types of interactions that this compound and its analogs might form.

For instance, derivatives of pyrimidine have been docked against a range of kinases, which are critical enzymes in cellular signaling pathways and are often implicated in diseases like cancer. In a study on pyrimidine derivatives targeting human cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, docking analyses revealed that these compounds could fit into the ATP-binding pocket of the enzyme. The binding was stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. For example, compounds with specific substitutions showed binding energies ranging from -7.4 to -7.9 kcal/mol, indicating favorable interactions. nih.gov

Similarly, thiopyrimidine-5-carbonitrile derivatives have been investigated as potential inhibitors of thymidylate synthase (TS), an essential enzyme for DNA synthesis. japsonline.comresearchgate.net Docking studies of these derivatives into the TS active site showed significant binding affinities, with one compound exhibiting a binding energy of -88.52 Kcal/mol. japsonline.comresearchgate.net The interactions were characterized by hydrogen bonds between the cyano group of the ligand and amino acid residues like Arg-50, as well as interactions involving the thiopyrimidine ring. researchgate.net

Furthermore, novel pyrimidine-5-carbonitrile derivatives have been designed and evaluated as dual inhibitors of epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), both of which are important targets in cancer therapy. rsc.org Molecular docking studies demonstrated that these compounds could effectively bind to the active sites of both enzymes, and the predicted binding modes were consistent with their observed biological activities. rsc.org

These examples from related pyrimidine compounds illustrate the potential of this compound to interact with various enzyme active sites. The mercapto and cyano groups, along with the pyrimidine core, provide opportunities for multiple points of interaction, including hydrogen bonding, metal coordination (in the case of metalloenzymes), and hydrophobic interactions.

Table 1: Examples of Molecular Docking Studies on Pyrimidine Derivatives

| Derivative Class | Target Enzyme | Key Findings | Reference |

| Pyrimidine Derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Binding energies ranged from -7.4 to -7.9 kcal/mol, indicating good binding affinity. | nih.gov |

| Thiopyrimidine-5-carbonitrile Derivatives | Thymidylate Synthase (TS) | A derivative showed a strong binding energy of -88.52 Kcal/mol, with key hydrogen bond interactions. | japsonline.comresearchgate.net |

| Pyrimidine-5-carbonitrile Derivatives | EGFR and COX-2 | Compounds showed effective binding to the active sites of both enzymes, consistent with dual inhibitory activity. | rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Derivation in Chemical Probe Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable in medicinal chemistry for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent chemical probes.

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a model that correlates these descriptors with the observed biological activity. nih.govtandfonline.com

While a specific QSAR study for this compound has not been reported, numerous QSAR analyses have been performed on broader classes of pyrimidine derivatives, providing a framework for how such a study could be approached. For example, QSAR studies have been conducted on pyrimidine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. mui.ac.ir In these studies, descriptors related to the molecular structure were used to build models that could predict the inhibitory activity of new pyrimidine compounds. nih.govmui.ac.ir

Another study focused on developing a robust QSAR model for pyrimidine-4,6-diamine derivatives as inhibitors of Janus kinase 3 (JAK3), a target for autoimmune diseases. tandfonline.com This work employed both MLR and ANN to create predictive models with high correlation coefficients (R² values of 0.89 and 0.95, respectively), demonstrating the power of these computational approaches in drug design. tandfonline.com The models were validated using cross-validation and Y-randomization techniques to ensure their robustness and predictive power. tandfonline.com

For a compound like this compound, a QSAR study would involve synthesizing a series of analogs with variations at different positions of the pyrimidine ring. The biological activity of these compounds would be determined experimentally, and then molecular descriptors would be calculated. A QSAR model could then be developed to identify the key structural features that contribute to the desired activity, thereby guiding the design of more effective chemical probes.

Table 2: Examples of QSAR Studies on Pyrimidine Derivatives

| Derivative Class | Target | Modeling Technique | Key Findings | Reference |

| Furopyrimidine and Thienopyrimidine Derivatives | VEGFR-2 | MLR and ANN | ANN model showed superior predictive power with an R² of 0.998. | nih.govmui.ac.ir |

| Pyrimidine-4,6-diamine Derivatives | JAK3 | MLR and ANN | Both models performed well (R² of 0.89 for MLR and 0.95 for ANN) in predicting inhibitory potency. | tandfonline.com |

Advanced Research Applications Non Biological/non Clinical

Role as a Versatile Chemical Building Block for Complex Heterocyclic Architectures

2-Mercaptopyrimidine-4-carbonitrile serves as a foundational precursor for the synthesis of a diverse array of fused heterocyclic systems. The presence of multiple reaction sites allows for a variety of chemical transformations, leading to the construction of complex molecular frameworks. Pyrimidine (B1678525) and its derivatives are key components in the synthesis of many organic compounds and are essential building blocks for RNA and DNA. oup.comnih.gov

The general class of pyrimidines is well-established as a cornerstone in heterocyclic chemistry, with numerous methods developed for their synthesis since the 19th century. researchgate.net The inherent reactivity of the mercapto group in 2-mercaptopyrimidine (B73435) derivatives allows for easy S-alkylation, which can be a strategic step in the further elaboration of the molecule. 7universum.com For instance, derivatives of 2-mercaptopyrimidine can be synthesized from 1,3-dicarbonyl compounds and thiourea (B124793). orgsyn.org

Research has demonstrated the utility of pyrimidine derivatives in creating fused heterocyclic systems such as pyrido[2,3-d]pyrimidines. nih.gov The synthesis of these complex structures often involves multi-component reactions, highlighting the efficiency and atom economy of using pyrimidine-based building blocks. nih.govnih.gov The development of modular synthetic platforms enables the rapid elaboration of fragment hits, such as a pyrimidine core, into more complex, three-dimensional lead-like compounds for various applications. acs.org

The table below summarizes key reactions where pyrimidine derivatives, including those related to this compound, are used to synthesize complex heterocyclic structures.

| Precursor | Reagents | Resulting Heterocycle | Reference |

| 4-Amino-6-hydroxy-2-mercaptopyrimidine | α,β-Unsaturated ketones | Pyrido[2,3-d]pyrimidine derivatives | nih.gov |

| Substituted Aldehydes, Malononitrile (B47326), Dimedone | Pyridine-2-carboxylic acid | 2-Amino-4H-chromene-3-carbonitrile derivatives | nih.gov |

| 3-Bromopyrimidine | 3-D building blocks (e.g., boronic acids) | Aryl-substituted pyrimidines | acs.org |

| 4,6-Diamino-2-mercaptopyrimidine | Monochloroacetic acid ethers | S-alkyl derivatives of pyrimidine | 7universum.comcyberleninka.ru |

Exploration in Materials Science and Functional Materials Development

The electronic and structural properties of pyrimidine derivatives make them attractive candidates for the development of advanced materials with specific functionalities.

While direct studies on this compound in conducting polymers are not extensively documented, the broader class of pyrimidine derivatives has shown promise in this area. For example, novel conjugated polymers have been synthesized through the aldol (B89426) condensation of 2-decyloxy-4,6-dimethylpyrimidine with various aromatic dialdehydes, resulting in semiconducting materials. researchgate.net Conducting polymers can be synthesized through chemical or electrochemical methods, with chemical synthesis offering the advantage of mass production. iarjset.com The resulting polymers often exhibit interesting photophysical and electrochemical properties, making them suitable for applications such as polymer light-emitting diodes (PLEDs). researchgate.net

Pyrimidine derivatives have been successfully incorporated into materials for optoelectronic applications. A series of green thermally activated delayed fluorescence (TADF) emitters based on a phenoxazine-pyrimidine structure have been developed for organic light-emitting diodes (OLEDs). nih.gov By modifying the substituent on the pyrimidine unit, the emissive characteristics and energy gaps can be finely tuned, leading to OLEDs with high external quantum efficiencies and reduced efficiency roll-off at high luminance. nih.gov

Furthermore, pyrimidine-phthalimide derivatives have been synthesized and shown to exhibit aggregation-induced emission (AIE) and solvatochromism. rsc.org These compounds can be protonated at the nitrogen atoms of the pyrimidine ring, leading to significant color changes, which opens up possibilities for their use as colorimetric pH sensors. rsc.orgmdpi.com

Pyrimidine-based ligands have been utilized to cap gold and platinum nanoparticles. nih.gov For instance, a Schiff base ligand derived from a dimethoxypyrimidine has been used to stabilize gold and platinum nanoparticles, which subsequently exhibited interesting biological activities. nih.gov While the direct integration of this compound into MEMS has not been specifically reported, the use of nanomaterials in the fabrication of nanoelectromechanical systems (NEMS) and MEMS is a rapidly growing field. The functionalization of nanoparticles with ligands like pyrimidine derivatives could offer a route to incorporate specific chemical functionalities into these micro-devices.

Functional coatings are designed to provide specific properties to a material's surface, such as stimuli-responsiveness, conductivity, or antimicrobial activity. mdpi.com Phenolic compounds, for example, have been used to create versatile functional coatings for biomedical applications. researchgate.net While direct evidence for the use of this compound in functional coatings is scarce, the reactivity of its mercapto group makes it a candidate for surface modification and incorporation into polymer films. The development of "smart" coatings that respond to environmental changes is an area where the pH-sensitive optical properties of certain pyrimidine derivatives could be exploited. rsc.orgmdpi.com

Applications in Catalyst Development and Ligand Design for Metal Complexes

The nitrogen atoms and the sulfur atom of this compound present potential coordination sites for metal ions, making it and its derivatives interesting ligands for the development of catalysts.

Palladium complexes featuring pyrimidine-functionalized N-heterocyclic carbene (NHC) ligands have demonstrated good catalytic activity in C-H activation reactions, such as the activation of methane, and in Mizoroki-Heck reactions. acs.org The structure of the resulting complex and its catalytic performance can be influenced by the substituents on the ligand. acs.org

Furthermore, a bimetallic-organic framework (MOF) containing iron and zirconium with phosphorous acid functional groups has been shown to be an effective catalyst for the preparation of pyrido[2,3-d]pyrimidines. nih.gov This highlights the potential of incorporating pyrimidine-like structures within larger catalytic frameworks. Metal complexes, particularly those of tin, have also been investigated as initiators for the ring-opening polymerization of lactones to produce biodegradable polymers. nih.gov The thermal behavior of zinc(II) complexes with 5-nitroso-pyrimidine derivatives has also been studied, providing insights into their stability and decomposition pathways. capes.gov.br

The table below provides examples of metal complexes with pyrimidine-related ligands and their catalytic applications.

| Ligand/Framework | Metal | Catalytic Application | Reference |

| Pyrimidine-functionalized NHC | Palladium(II) | C-H activation, Mizoroki-Heck reaction | acs.org |

| Bimetallic-organic framework | Iron/Zirconium | Synthesis of pyrido[2,3-d]pyrimidines | nih.gov |

| Various ligands | Tin(II) | Ring-opening polymerization of lactones | nih.gov |

| 5-Nitroso-pyrimidine derivatives | Zinc(II) | Thermal stability studies | capes.gov.br |

Ligand Scaffolds for Organometallic Catalysis (e.g., Palladium-Catalyzed Reactions)

The pyrimidine framework is a well-established scaffold in the design of ligands for organometallic catalysis, particularly in palladium-catalyzed cross-coupling reactions that are fundamental to modern synthetic chemistry. researchgate.netresearchgate.netnih.gov The nitrogen atoms within the pyrimidine ring can coordinate with a metal center, like palladium, influencing its catalytic activity. For instance, new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been successfully synthesized using palladium-catalyzed Buchwald-Hartwig amination. nih.gov In these reactions, the choice of ligand is critical, with xantphos (B1684198) being identified as a particularly effective ligand when paired with a dichlorobis(triphenylphosphine)Pd(II) catalyst to achieve good yields. nih.gov

Similarly, palladium complexes incorporating pyrimidylformamidine-based ligands have demonstrated high efficiency as precatalysts for Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds. researchgate.net These reactions can be carried out in environmentally benign solvents like water and accelerated using microwave irradiation, yielding the desired biaryl products in excellent yields. researchgate.net While specific studies focusing exclusively on this compound as a ligand in palladium catalysis are not extensively documented, the proven success of related pyrimidine derivatives highlights the potential of this compound. Its combination of nitrogen donors and a soft sulfur donor could offer unique electronic and steric properties to a palladium center, potentially leading to novel reactivity or selectivity in catalytic transformations.

Chelating Agent Properties and Coordination Chemistry

A chelating agent is a molecule that can form multiple bonds to a single metal ion. The structure of this compound, with its sulfur atom (from the mercapto group) and ring nitrogen atoms, makes it a potential multidentate ligand capable of chelating metal ions. The sulfur and nitrogen atoms can act as donor sites, binding to a metal and forming a stable, ring-like structure known as a chelate.

The coordination chemistry of pyrimidines is diverse. The nitrogen atoms of the pyrimidine ring can coordinate to metal ions, and this interaction can be supplemented by other functional groups on the ring. mdpi.com Research on closely related compounds, such as 2-mercaptopyrimidine derivatives, has demonstrated their ability to act as effective chelating agents. For example, pyrimidine derivatives have been synthesized and shown to effectively bind with lead (II) ions, decreasing the concentration of the free metal in solution. This chelating action is crucial for applications such as masking toxic metals. The presence of both sulfur and nitrogen atoms allows for the formation of stable coordination complexes with various metals. mdpi.com The nitrile group, while generally a weaker coordinator, can also participate in metal binding under certain conditions, further diversifying the coordination possibilities. mdpi.com

Investigations in Surface Science and Corrosion Inhibition Mechanisms

The interaction of this compound with metal surfaces is a key area of research, particularly for preventing corrosion. Its ability to adsorb onto a metal and form a protective barrier is of significant industrial and scientific interest.

Adsorption Behavior on Metal Surfaces (e.g., Copper)

Studies on 2-mercaptopyrimidine and its derivatives have shown that these molecules strongly adsorb onto metal surfaces like copper. ias.ac.inresearchgate.netnih.govnih.gov This adsorption is the critical first step in corrosion inhibition. The process is driven by the interaction between the molecule's functional groups and the metal surface atoms. The sulfur atom of the mercapto group has a high affinity for copper, forming a strong bond. Additionally, the nitrogen atoms and the π-electrons of the pyrimidine ring can also contribute to the adsorption process.

Research on a closely related derivative, 2-mercapto-4-(p-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (MPD), demonstrated that its adsorption on a copper surface in a chloride solution follows the Langmuir adsorption isotherm. researchgate.netnih.gov This model implies the formation of a monolayer of the inhibitor on the metal surface. The strength and stability of this adsorbed layer are crucial for effective corrosion protection. The molecule's orientation on the surface, which can be influenced by factors like concentration and the specific metal, also plays a role in the protective properties. ias.ac.in

Elucidation of Interfacial Chemistry and Protective Layer Formation

Following adsorption, this compound forms a protective film at the metal-solution interface, acting as a physical barrier that isolates the metal from the corrosive environment. spbstu.rupregis.comabitape.com Investigations into the mechanism reveal that this is not merely a passive layer. For 2-mercaptopyrimidine on copper in an acidic solution, the inhibitor interacts with copper ions to form a Cu-inhibitor complex. ias.ac.in This complex has very low solubility and precipitates onto the active sites of the copper surface, effectively blocking the electrochemical reactions that cause corrosion. ias.ac.in

Electrochemical studies, such as potentiodynamic polarization, have shown that these pyrimidine derivatives act as mixed-type inhibitors. researchgate.net This means they suppress both the anodic reaction (metal dissolution) and the cathodic reaction (e.g., oxygen reduction) of the corrosion process. The formation of this stable, adsorbed protective layer significantly increases the charge-transfer resistance of the copper surface, slowing down the rate of corrosion. researchgate.net

| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Technique |

|---|---|---|---|---|

| 2-mercapto-4-(p-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | Copper | 3.5% NaCl | Sufficient Inhibition (Value not specified) | EIS, EFM, Polarization researchgate.net |

| 2-mercaptopyrimidin-4-ol | Carbon Steel | Acidic Solution | 78.21 | Polarization ekb.eg |

| (E)-N-(3-((1,3-dimethyl-2,4,6-trioxohexahydropyrimidin-5-yl)diazenyl)-2,5-diethoxyphenyl)benzamide | Copper | 1.0 M HNO₃ | 89.59 | Weight Loss nih.gov |

| 5-([2,2′-bithiophen]-5-ylmethylene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | Copper | 1 M HNO₃ | 99.14 | Weight Loss nih.gov |

Development as a Reporter Molecule in Advanced Analytical Techniques

The unique spectral properties of the nitrile group make this compound and its analogs valuable as reporter molecules in highly sensitive analytical methods.

Surface-Enhanced Raman Scattering (SERS) Applications for Enzyme Activity Monitoring

Surface-Enhanced Raman Scattering (SERS) is a powerful technique that dramatically amplifies the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, such as silver (Ag) or gold (Au) nanoparticles. nih.govacs.org This high sensitivity makes it ideal for detecting trace amounts of substances.

Structurally similar compounds, 2-mercaptopyridine-carbonitriles, have been shown to be highly effective SERS reporter molecules for monitoring enzyme activity. nih.govacs.orgresearchgate.net The principle of this application is elegant:

Anchoring and Reporting: The mercapto group (-SH) acts as a chemical anchor, ensuring the molecule strongly binds to the surface of the gold or silver nanoparticles, which is a prerequisite for the SERS effect. nih.govresearchgate.net

Distinct Spectral Signature: The carbon-nitrile (C≡N) group possesses a vibrational stretching frequency that appears around 2230 cm⁻¹ in the Raman spectrum. nih.gov This region of the spectrum is often called the "cellular Raman-silent region" because it is free from interfering signals from most biological molecules, ensuring a clean and unambiguous detection signal. nih.govnih.gov

Enzyme-Triggered Release: To monitor enzyme activity, the reporter molecule is chemically modified with a substrate specific to the enzyme of interest. For example, it can be attached to a glucose molecule to create a substrate for the enzyme β-glucosidase. nih.govacs.org This substrate is SERS-inactive. When the enzyme is present, it cleaves the glucose, releasing the mercaptopyridine-carbonitrile reporter. The released reporter then adsorbs onto the SERS-active nanoparticles, "turning on" a strong nitrile signal that can be easily detected. nih.gov

This method allows for the highly sensitive and rapid detection of enzyme activity, even in complex samples like crude almond flour extract, outperforming traditional UV-vis absorption methods by a factor of more than 10 in terms of speed. nih.govacs.org The low nanomolar detection limits achieved with these nitrile reporters highlight their potential for developing a wide range of diagnostic tests and enzyme assays. nih.govresearchgate.net

| Reporter Molecule | Substrate | Enzyme Michaelis Constant (Kₘ) | Key SERS Peak | Detection Limit |

|---|---|---|---|---|

| 2-mercaptopyridine-3-carbonitrile (o-MPN) | Glc-o-MPN | 228 µM nih.govacs.org | ~2230 cm⁻¹ nih.gov | - |

| 2-mercaptopyridine-5-carbonitrile (p-MPN) | Glc-p-MPN | 162 µM nih.govacs.org | ~2230 cm⁻¹ nih.gov | Low nanomolar nih.govacs.org |

Design of Novel Biosensors for Non-Clinical Diagnostic Tool Development

The unique structural features of 2-mercaptopyrimidine and its derivatives, particularly the presence of a thiol group and the pyrimidine ring, make them attractive candidates for the development of novel biosensors for non-clinical applications. These applications primarily focus on the detection of various analytes in environmental and food samples. The underlying principle of these biosensors often involves the specific interaction between the mercaptopyrimidine moiety and the target analyte, which can be transduced into a measurable signal, typically electrochemical or optical.

One of the key strategies in the design of these biosensors is the functionalization of a solid support, such as silica (B1680970) or a polymer membrane, with a 2-mercaptopyrimidine derivative. This immobilization enhances the stability and reusability of the sensor. The thiol group of the mercaptopyrimidine can act as a recognition element for specific analytes, leading to a change in the electrochemical or optical properties of the sensor.

Electrochemical Biosensors for Alkaloid Detection

Research has demonstrated the successful development of electrochemical sensors utilizing 2-mercaptopyrimidine derivatives for the detection of alkaloids in food samples. A notable example is the creation of a sensor for the rapid determination of scopolamine (B1681570) in tea and herbal tea infusions. researchgate.net In this work, mesostructured silicas were chemically functionalized with a 2-mercaptopyrimidine (MPY) derivative and incorporated into a carbon paste electrode (CPE). researchgate.net

The sensor's operation is based on the electrochemical oxidation of scopolamine on the surface of the modified electrode. The presence of the MPY groups on the silica surface was found to be crucial for enhancing the sensitivity of the sensor. researchgate.net Among the different silica materials tested, the carbon paste electrode modified with 2-mercaptopyrimidine-functionalized hollow mesoporous silica (HMS-MPY-CPE) exhibited the highest peak current towards the oxidation of scopolamine. researchgate.net This was attributed to the high electroactive area and the 3D wormhole-like channel structure of the material, which facilitated the diffusion of scopolamine. researchgate.net

The performance of this biosensor was characterized by a well-defined oxidation peak for scopolamine at +1.1 V (vs. Ag/AgCl) in differential pulse voltammetry (DPV). researchgate.net The sensor demonstrated a wide linearity range and a low detection limit, highlighting its potential for practical applications in food safety monitoring. researchgate.net

Table 1: Performance Characteristics of a 2-Mercaptopyrimidine-Based Electrochemical Sensor for Scopolamine Detection researchgate.net

| Parameter | Value |

|---|---|

| Linearity Range | 0.9 to 200 µM |

| Detection Limit | 0.3 µM |

| Measurement Technique | Differential Pulse Voltammetry (DPV) |

Optical Chemical Sensors for Heavy Metal Ion Detection

In addition to electrochemical sensors, 2-mercaptopyrimidine has been employed in the fabrication of optical chemical sensors for the detection of heavy metal ions in water samples. An optical sensor for the determination of mercury ions (Hg²⁺) was developed by incorporating 2-mercaptopyrimidine (2-MP) into a plasticized poly(vinyl chloride) (PVC) membrane. nih.gov

The sensing mechanism is based on the selective complexation of Hg²⁺ with the 2-MP in the membrane phase. This complexation leads to an ion-exchange process between protons (H⁺) in the membrane and Hg²⁺ in the sample solution, resulting in a change in the optical properties of the membrane that can be measured. nih.gov The sensor exhibited high selectivity for Hg²⁺ over a range of other transition metal ions, as well as common alkali and alkaline earth ions. nih.gov

A significant advantage of this optical sensor is its regenerability using dilute acid solutions, allowing for multiple uses. The sensor demonstrated a rapid response time and high repeatability, making it suitable for the analysis of mercury ion concentrations in water samples. nih.gov

Table 2: Performance Characteristics of a 2-Mercaptopyrimidine-Based Optical Sensor for Mercury Ion Detection nih.gov

| Parameter | Value |

|---|---|

| Response Range | 2.0 x 10⁻⁹ to 2.0 x 10⁻⁵ mol L⁻¹ |

| Detection Limit | 4.0 x 10⁻¹⁰ mol L⁻¹ |

| Response Time | ≤ 45 seconds |

| Optimum pH | 6.5 |

The development of such biosensors underscores the versatility of mercaptopyrimidine derivatives in the field of non-clinical diagnostics. The ability to tailor the sensor design for specific analytes, coupled with the high sensitivity and selectivity offered by these compounds, opens up avenues for their broader application in environmental monitoring and quality control.

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthetic Platforms

The synthesis of 2-Mercaptopyrimidine-4-carbonitrile and its derivatives is primed for a paradigm shift with the integration of flow chemistry and automated platforms. wikipedia.org Continuous-flow synthesis offers numerous advantages over traditional batch methods, including enhanced control over reaction parameters, improved safety, and greater scalability. mdpi.com Research is increasingly focused on adapting and optimizing the synthesis of pyrimidine-based compounds using flow reactors. researchgate.netmdpi.com This approach allows for rapid screening of reaction conditions and can lead to significantly reduced reaction times and increased yields. mdpi.comvapourtec.com

Automated synthesis platforms, which combine robotics with chemical synthesis, further promise to accelerate the discovery and development of novel this compound derivatives. chemspeed.com These systems can perform complex multi-step syntheses with high throughput, enabling the creation of large libraries of compounds for screening. wikipedia.orgchemspeed.com The combination of flow chemistry and automation will be instrumental in exploring the vast chemical space around this scaffold.

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

Development of Novel Derivatization Strategies for Enhanced Functional Diversity

The inherent reactivity of the thiol and nitrile groups, along with the pyrimidine (B1678525) ring, makes this compound an ideal candidate for the development of novel derivatization strategies. libretexts.org Derivatization is a key process for modifying the properties of a molecule to enhance its functionality for specific applications. thermofisher.com

Future research will likely focus on creating a diverse library of derivatives by exploring a wide range of chemical transformations. This includes reactions targeting the thiol group, such as alkylation and oxidation, as well as modifications of the pyrimidine ring and the nitrile group. libretexts.orgresearchgate.net The goal is to generate a collection of compounds with a wide range of electronic, steric, and physicochemical properties. This enhanced functional diversity is critical for exploring the full potential of the this compound scaffold in various applications. researchgate.net

Exploration in New Frontiers of Advanced Materials Science and Engineering

The unique structural and electronic properties of this compound and its derivatives make them promising candidates for applications in advanced materials science. The pyrimidine core is a well-known pharmacophore, but its potential in materials science is an emerging area of investigation. nih.govgsconlinepress.com The presence of heteroatoms and the potential for hydrogen bonding and π-π stacking interactions suggest that these compounds could be used to construct novel supramolecular assemblies and coordination polymers. a2bchem.com

Researchers are exploring the use of pyrimidine derivatives in the development of organic semiconductors, luminescent materials, and functional polymers. mdpi.com The ability to tune the properties of these materials by modifying the substituents on the pyrimidine ring opens up a vast design space. For instance, the introduction of specific functional groups could lead to materials with tailored electronic or optical properties. The complexing behavior of 2-mercaptopyrimidines with metal ions also suggests potential applications in catalysis and sensor technology. nih.gov

Advanced Theoretical Methodologies for Complex Chemical System Modeling

Computational chemistry and theoretical modeling are becoming increasingly vital for understanding and predicting the behavior of complex chemical systems. nih.govpnas.org For this compound, advanced theoretical methodologies can provide deep insights into its structure, reactivity, and interactions with other molecules. dntb.gov.ua

Methods such as Density Functional Theory (DFT) can be used to calculate the electronic structure and predict spectroscopic properties. researchgate.net Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can help in designing new derivatives with enhanced biological activity by correlating molecular properties with observed activity. rsc.org Molecular dynamics simulations can be employed to study the conformational dynamics and binding of these molecules to biological targets. rsc.org These computational approaches, when used in conjunction with experimental studies, can significantly accelerate the discovery and development of new applications for this compound. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.